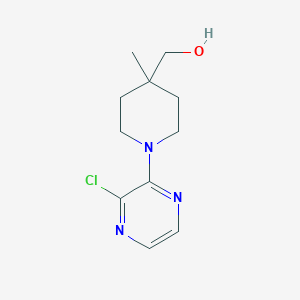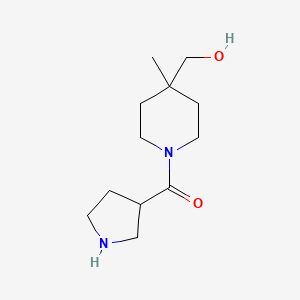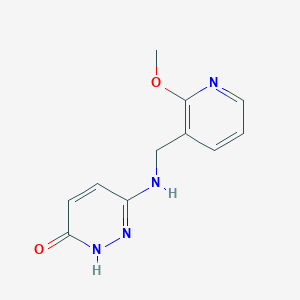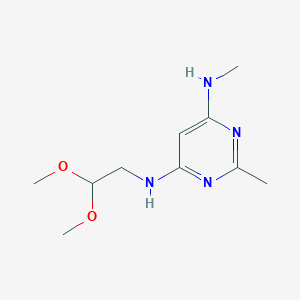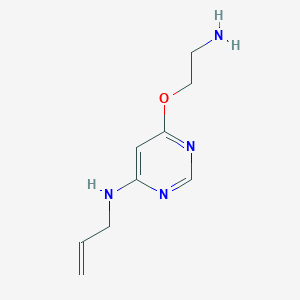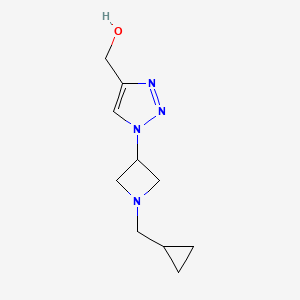
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
“(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound that contains several functional groups, including an azetidine ring, a triazole ring, and a methanol group. The azetidine ring is a four-membered cyclic amine, which is known to have interesting chemical properties and biological activities. The triazole ring is a five-membered ring containing two nitrogen atoms, which is often found in various pharmaceuticals and agrochemicals due to its ability to mimic the structure of peptides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and triazole rings, along with the methanol group. The azetidine ring is a strained four-membered ring, which could potentially influence the reactivity of the compound. The triazole ring is aromatic and can participate in various interactions, such as hydrogen bonding and π-π stacking.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the azetidine and triazole rings, as well as the methanol group. The azetidine ring, being a strained four-membered ring, could potentially undergo ring-opening reactions. The triazole ring, being aromatic, could potentially participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine and triazole rings could potentially influence its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of pharmacological activities. The presence of the azetidine and triazole rings in the compound suggests it could be used as a precursor in synthesizing imidazole compounds. These derivatives have applications in developing drugs with antibacterial, antifungal, and antiviral properties .
Development of Antitubercular Agents
The structural complexity of the compound, including the azetidine and triazole moieties, indicates its potential use in synthesizing new antitubercular agents. These agents can be evaluated against Mycobacterium tuberculosis, and modifications of the core structure could lead to compounds with lower minimum inhibitory concentrations (MICs) .
Aza-Michael Addition Reactions
The compound can participate in Aza-Michael addition reactions, which are crucial for the synthesis of new amino acid derivatives. These derivatives are valuable in medicinal chemistry for the development of novel pharmaceuticals .
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s structure is conducive to Suzuki–Miyaura cross-coupling reactions. This application is significant in the field of organic chemistry for creating new heterocyclic compounds, which can be further explored for their biological activities .
Targeted Protein Degradation
The rigid structure of the compound makes it suitable as a linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation, offering a new approach to drug development .
Chemical Conjugates for Drug Delivery
Due to its rigid and functionalizable framework, the compound can be used to create chemical conjugates. These conjugates can be tailored for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .
Synthetic Routes for Heterocyclic Compounds
The compound provides a versatile starting point for the synthesis of various heterocyclic compounds. These compounds are essential in the discovery of new drugs and understanding their interactions with biological targets .
Physicochemical and Metabolic Property Studies
Researchers can utilize the compound to study the physicochemical and metabolic properties of delta-amino acid oxetane derivatives. Such studies are crucial for optimizing drug properties like solubility, stability, and bioavailability .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used in the development of protein degraders known as protacs . These molecules function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
It is suggested that this compound could be used as a linker in the development of protacs . In this context, the compound would facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a potential component of protacs, this compound could influence a variety of pathways depending on the target protein of the protac .
Pharmacokinetics
The compound’s potential use as a linker in protacs suggests that its pharmacokinetic properties would be influenced by the other components of the protac, including the ligands for the target protein and e3 ligase .
Result of Action
If used as a component of a protac, this compound could contribute to the degradation of specific target proteins, potentially altering cellular processes depending on the function of the degraded protein .
Action Environment
Factors such as ph, temperature, and the presence of other biomolecules could potentially influence the activity and stability of this compound, particularly if it is used as a component of a protac .
Propriétés
IUPAC Name |
[1-[1-(cyclopropylmethyl)azetidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,8,10,15H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIOFCUEEDKXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







